Acetarsol

Trichomoniasis Drug Resistance Antiprotozoal Agents

Acetarsol (CAS 97-44-9; 5892-48-8 for the sodium salt), also known as acetarsone or Stovarsol, is a pentavalent organoarsenical compound with antiprotozoal and anthelmintic properties. First synthesized in 1921 at the Pasteur Institute , it acts by blocking sulfhydryl-containing enzyme systems, disrupting the metabolic processes of protozoa (including Trichomonas and amoebae) and certain spirochetes.

Molecular Formula C8H10AsNO5
Molecular Weight 275.09 g/mol
CAS No. 5892-48-8; 97-44-9
Cat. No. B15581010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetarsol
CAS5892-48-8; 97-44-9
Molecular FormulaC8H10AsNO5
Molecular Weight275.09 g/mol
Structural Identifiers
InChIInChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15)
InChIKeyODFJOVXVLFUVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.3 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble

Acetarsol (Stovarsol) Procurement Guide: Key Compound Profile and Clinical Positioning


Acetarsol (CAS 97-44-9; 5892-48-8 for the sodium salt), also known as acetarsone or Stovarsol, is a pentavalent organoarsenical compound with antiprotozoal and anthelmintic properties [1]. First synthesized in 1921 at the Pasteur Institute [1], it acts by blocking sulfhydryl-containing enzyme systems, disrupting the metabolic processes of protozoa (including Trichomonas and amoebae) and certain spirochetes [2]. Its primary clinical utility is in the local (suppository/pessary) treatment of refractory protozoal infections and inflammatory conditions where first-line therapies have failed, rather than as a systemic agent [1].

Why Substituting Acetarsol with Common Antiprotozoals or Arsenicals Is Not Feasible


Acetarsol is not interchangeable with other antiprotozoal agents like metronidazole, nor with other organoarsenicals like carbarsone. Its specific clinical niche is in treating 5-nitroimidazole-resistant Trichomonas vaginalis infections [1] and mesalazine/corticosteroid-refractory ulcerative proctitis [2], where first-line drugs have proven ineffective. Furthermore, despite being less potent than carbarsone as a pure amebicide [3], Acetarsol's safety profile, particularly its reversibility of arsenic accumulation [4], and its unique spectrum of local activity justify its use in specific refractory scenarios. Generic substitution based solely on broad class (e.g., 'antiprotozoal' or 'arsenical') would fail to address the defined clinical gaps of drug resistance and refractory inflammation.

Acetarsol: Comparative Efficacy and Safety Data vs. Key Alternatives


Efficacy in Metronidazole-Resistant Trichomoniasis: A Direct Comparative Niche

Acetarsol pessaries demonstrate clinical cure in cases of Trichomonas vaginalis infection that have failed multiple courses of metronidazole, the standard first-line therapy [1]. This establishes a clear, quantifiable differentiation for a specific patient sub-population.

Trichomoniasis Drug Resistance Antiprotozoal Agents

Clinical Remission in Refractory Ulcerative Proctitis: A Definitive Efficacy Benchmark

In a cohort of patients with ulcerative proctitis who had failed mesalazine or corticosteroid topical therapy (50% having also failed immunomodulators), treatment with acetarsol suppositories resulted in a 46.4% clinical remission rate and a 67.9% overall clinical response rate [1]. This provides a quantitative performance benchmark in a well-defined, treatment-refractory population.

Ulcerative Proctitis Refractory Disease Inflammatory Bowel Disease

Relative Antiamoebic Potency: Inferiority to Carbarsone as a Class-Level Distinction

Within the class of pentavalent organoarsenicals, Acetarsol is noted to be less effective as an antiamoebic than carbarsone [1]. This class-level inference is critical for scientific selection, as it directly informs which arsenical might be prioritized for a given application. This relative lack of potency is further supported by early toxicological assessments which noted significant toxicity with Acetarsol, limiting its routine clinical use [2].

Amoebiasis Organoarsenical Comparative Efficacy

Safety Profile: Reversibility of Arsenic Accumulation Following Short-Term Use

A key safety differentiator for short-term topical Acetarsol use is the reversibility of systemic arsenic accumulation. A study of 10 patients treated with acetarsol suppositories (250 mg b.d. for 4 weeks) found that while blood and urinary arsenic concentrations peaked after one week and entered a potentially hazardous range in 6/10 patients, levels fell rapidly upon drug withdrawal and were indistinguishable from pretreatment values within 4 weeks [1].

Toxicology Arsenic Pharmacokinetics

In Vivo Anti-Infective Activity: A Validated Animal Model of Balantidiasis

The in vivo anti-infective potential of Acetarsol is demonstrated in a piglet model of Balantidium coli infection. Oral administration of 20 mg/kg daily for 4 days resulted in clinical recovery in 65% of treated animals, with complete resolution of diarrhea at the end of treatment .

In Vivo Balantidiasis Antiparasitic

Optimal Research and Clinical Applications for Acetarsol Procurement


Managing Metronidazole-Resistant Trichomonas vaginalis Infections

Procure Acetarsol for topical (pessary) use in patients with documented failure of standard nitroimidazole therapy. This is supported by direct clinical evidence of cure in such refractory cases [1].

Treating Mesalazine- or Corticosteroid-Refractory Ulcerative Proctitis

Procure Acetarsol suppositories for second- or third-line therapy in patients with proctitis unresponsive to first-line topical agents. A 46.4% clinical remission rate in this refractory population provides a clear efficacy benchmark [1].

Investigational Use in Balantidiasis and Other Protozoal Infections

Utilize Acetarsol in experimental models of Balantidium coli or other susceptible protozoal infections. An in vivo recovery rate of 65% in a piglet model supports its use as a positive control or reference compound in such studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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